(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine
Overview
Description
(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine is an organic compound that features a benzylamine structure with methoxy and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 2-fluoro-phenylethylamine.
Reductive Amination: The key step involves the reductive amination of 2,3-dimethoxybenzaldehyde with 2-fluoro-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethoxy-benzyl)-[2-(2-chloro-phenyl)-ethyl]-amine
- (2,3-Dimethoxy-benzyl)-[2-(2-bromo-phenyl)-ethyl]-amine
- (2,3-Dimethoxy-benzyl)-[2-(2-iodo-phenyl)-ethyl]-amine
Uniqueness
The presence of the fluoro group in (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-9-5-7-14(17(16)21-2)12-19-11-10-13-6-3-4-8-15(13)18/h3-9,19H,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXNIXYXFRPCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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